molecular formula C14H9Cl3N2 B7745545 4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride

4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride

Cat. No.: B7745545
M. Wt: 311.6 g/mol
InChI Key: TUYPPJUIZUHFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride typically involves the condensation of 3-chloroaniline with 2-chlorobenzoyl chloride, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)quinazoline
  • 4-(3-chlorophenyl)quinazoline
  • 2-(3-bromophenyl)quinazoline

Uniqueness

4-chloro-2-(3-chlorophenyl)quinazoline Hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms at specific positions on the quinazoline ring can enhance its potency and selectivity as an enzyme inhibitor .

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)quinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2.ClH/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14;/h1-8H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYPPJUIZUHFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.